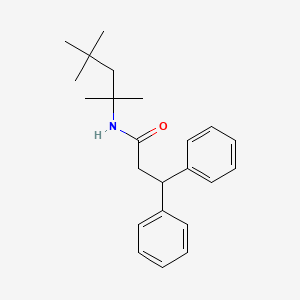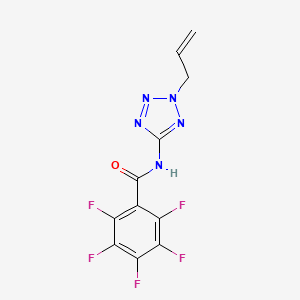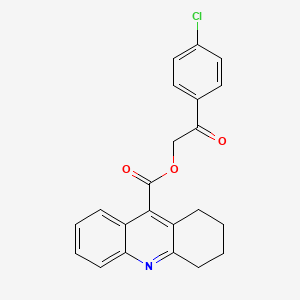
3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide
Vue d'ensemble
Description
3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide, also known as DPN, is a chemical compound that has gained significant attention in the field of scientific research. DPN is a selective estrogen receptor modulator (SERM) that has been extensively studied for its potential applications in various fields, including cancer research, reproductive biology, and neurobiology.
Mécanisme D'action
3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide is a selective estrogen receptor modulator (SERM) that selectively binds to estrogen receptors (ERs) and modulates their activity. 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has a high affinity for ERβ, which is expressed in various tissues, including the brain, bone, and reproductive organs. 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been shown to activate ERβ signaling pathways, which can lead to various physiological effects, including anti-tumor effects, neuroprotection, and estrogenic effects on the uterus.
Biochemical and Physiological Effects:
3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been shown to have various biochemical and physiological effects in different tissues and cell types. In breast cancer cells, 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been shown to inhibit cell proliferation and induce cell death. In animal models of Alzheimer's disease, 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been shown to improve cognitive function and reduce amyloid beta deposition in the brain. In the uterus, 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been shown to stimulate uterine growth and increase uterine weight.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide in lab experiments is its high selectivity for ERβ, which allows researchers to study the specific effects of ERβ activation. However, one limitation of using 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide is its relatively low potency, which may require higher concentrations to achieve significant effects. In addition, 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has a short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for the study of 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide. One area of interest is its potential applications in cancer therapy, as 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been shown to have anti-tumor effects in breast cancer cells. Another area of interest is its potential applications in neurobiology, as 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide on different tissues and cell types.
Applications De Recherche Scientifique
3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide is in cancer research. Studies have shown that 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has anti-tumor effects in breast cancer cells and can inhibit the growth of breast cancer tumors in animal models. 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been studied for its potential applications in reproductive biology, as it has been shown to have estrogenic effects on the uterus and can stimulate ovulation in female rats.
Propriétés
IUPAC Name |
3,3-diphenyl-N-(2,4,4-trimethylpentan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-22(2,3)17-23(4,5)24-21(25)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,20H,16-17H2,1-5H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUCUQBMVKYEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-(2,4,4-trimethylpentan-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-hydroxyphenyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B4649936.png)
![2-({[5-methyl-4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4649941.png)

![ethyl N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4649958.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]piperidine](/img/structure/B4649967.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4649968.png)
![3-[3-(4-isopropoxyphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4649985.png)
![ethyl 7-amino-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4649996.png)
![2-bromo-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4650002.png)

![2-{[5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4650029.png)
![1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4650036.png)

